Thiolan-2-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of thiolane-2-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the hydrogenation of thiolane-2-carboxaldehyde in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic hydrogenation of thiolane-2-carboxaldehyde. This process is carried out in a high-pressure reactor with a palladium on carbon catalyst. The reaction conditions include a temperature range of 50-100°C and a hydrogen pressure of 1-5 MPa.
Chemical Reactions Analysis
Types of Reactions: Thiolan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to thiolan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: The compound can be reduced to thiolan-2-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents to form thiolan-2-yl halides.
Major Products Formed:
Oxidation: Thiolan-2-one
Reduction: Thiolan-2-ylmethane
Substitution: Thiolan-2-yl halides
Scientific Research Applications
Thiolan-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
Thiolan-2-ylmethanol can be compared with other sulfur-containing heterocycles such as thiophene, tetrahydrothiophene, and thiolane. While these compounds share a similar sulfur-containing ring structure, this compound is unique due to the presence of a hydroxymethyl group, which imparts different chemical and biological properties.
Comparison with Similar Compounds
- Thiophene
- Tetrahydrothiophene
- Thiolane
Properties
IUPAC Name |
thiolan-2-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMXACNCKOLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38518-31-9 | |
Record name | thiolan-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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